Product packaging for Antimycin A4(Cat. No.:CAS No. 27220-59-3)

Antimycin A4

Katalognummer: B020572
CAS-Nummer: 27220-59-3
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: GYANSQKXOLFAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N2O9 B020572 Antimycin A4 CAS No. 27220-59-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYANSQKXOLFAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27220-59-3
Record name Antimycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Beschreibung

Antimycin A4 is a natural product found in Streptomyces wadayamensis and Streptomyces albidoflavus with data available.

Historical Perspectives and Discovery of the Antimycin Class

Isolation and Initial Characterization of Antimycin A Compounds

The initial isolation of Antimycin A compounds dates back to the early 1950s from Streptomyces species. These compounds were first recognized for their potent antifungal activity. Early characterization efforts involved techniques such as crystallization, ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy to determine their chemical nature. Research quickly established that Antimycin A exerted its biological effects, particularly its toxicity, by inhibiting the mitochondrial electron transport chain. Specifically, it was found to block electron transport between cytochromes b and c.

Evolution of Understanding of Antimycin A Chemical Diversity

Further research revealed that "Antimycin A" was not a single molecular entity but rather a complex mixture comprising several closely related macrocyclic lactones. This chemical diversity became a key area of study. It is now understood that the Antimycin A class encompasses over 20 known analogues. The structural variations among these analogues primarily occur in the length and branching of the fatty acid ester chain and the adjacent alkyl starting unit. The core structure shared by these compounds consists of a nine-membered dilactone ring conjugated to a 3-formamidosalicylic acid moiety. The biosynthesis of this diverse family involves hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines, along with specific tailoring enzymes that contribute to the observed structural variations.

Identification and Significance of Antimycin A4 within the Antimycin A Complex

Within the complex mixture of Antimycin A analogues, this compound has been identified as one of the major components. The main components typically found in the Antimycin A complex include Antimycin A1, A2, A3, and A4. this compound has a molecular formula of C₂₅H₃₄N₂O₉ and a molecular weight of approximately 506.6 g/mol . It is characterized by specific structural features that differentiate it from other antimycins, primarily the nature of its alkyl side chains. This compound has been reported to be produced by specific Streptomyces species, including Streptomyces wadayamensis and Streptomyces albidoflavus. It is recognized as a component of the Antimycin A complex and has been identified as an inhibitor of ATP-citrate lyase. Notably, this compound is considered the most polar among the major Antimycin A analogues.

The molecular weights of the major Antimycin A components are presented in the following table:

Compound Molecular Weight (g/mol)
Antimycin A1 548.6
Antimycin A2 534.6
Antimycin A3 520.6
This compound 506.6

Natural Sources and Biosynthesis of Antimycin A4

Microbial Producers of Antimycin A4

This compound is one of the major components of the antimycin complex produced by various microbial species.

The genus Streptomyces is widely recognized as a primary source of antimycins, including this compound. Numerous Streptomyces species have been reported to produce antimycins. For example, this compound has been reported in Streptomyces wadayamensis and Streptomyces albidoflavus. Streptomyces blastimyceticus was an early identified producer, co-producing this compound with Antimycin A3. Other species, such as Streptomyces argillaceus, Streptomyces albus, and Streptomyces sp. AZ-AR-262, have also been associated with antimycin production. Research has identified putative antimycin biosynthetic gene clusters in 73 publicly available genome sequences of Actinobacteria, with a significant number found within the Streptomyces genus.

Here is a table summarizing some reported Streptomyces species known to produce antimycins, including this compound:

Streptomyces SpeciesReference
Streptomyces wadayamensis
Streptomyces albidoflavus
Streptomyces blastimyceticus
Streptomyces argillaceus
Streptomyces albus
Streptomyces sp. AZ-AR-262
Streptomyces sp. (from wasps)
Streptomyces sp. (from ants)

While Streptomyces are the predominant producers, other Actinobacteria have also been identified as sources of antimycin-type depsipeptides. Phylogenetic analysis of antimycin biosynthesis has identified putative antimycin biosynthetic gene clusters in Actinobacteria beyond the Streptomyces genus. Some taxa initially designated outside of Streptomyces, such as Actinospica acidiphila and Actinobacteria bacterium strain OV320, have been found to group closely with Streptomyces species based on phylogenetic analysis of their antimycin biosynthetic gene clusters, suggesting they may be members of the Streptomyces genus.

Antimycin production by Streptomyces species is not limited to soil environments; it also occurs in specific ecological associations, notably in symbioses with insects. Streptomyces strains isolated from leaf-cutting ants (Acromyrmex species) have been shown to produce antimycins A1-A4. These ant-associated Streptomyces symbionts are believed to play a role in defending the ants' fungal gardens against pathogens by producing antimicrobial compounds like antimycins. Antimycin A1-A4 have been identified in Streptomyces symbionts of Acromyrmex ants. Similarly, Streptomyces associated with solitary mud dauber wasps have also been found to produce antimycins, suggesting a potential role as antibiotic-producing symbionts defending their wasp hosts from microbes.

Other Reported Actinobacteria

Biosynthetic Pathway Elucidation

The biosynthesis of antimycins, including this compound, is a complex process carried out by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The genes responsible for this pathway are typically clustered together in what is known as the antimycin gene cluster.

The antimycin biosynthetic gene cluster (ant gene cluster) contains the genetic information required for the production of antimycins. This cluster has been identified and characterized in several Streptomyces species, including Streptomyces albus S4. The ant gene cluster in S. albus is approximately 25 kb in size and is organized into multiple transcriptional units or operons.

The organization and gene content of ant gene clusters can vary, leading to different forms classified as short-form (S-form), intermediate-form (I-form, including IP- and IQ-forms), and long-form (L-form). These forms differ primarily in the presence or absence of specific genes like antP and antQ, which are involved in the production of the 3-formamidosalicylate starter unit and post-translational modification of the NRPS/PKS machinery, respectively. Despite these variations, the core genes encoding the NRPS-PKS assembly line are conserved.

The ant gene cluster in S. albus S4, for instance, is organized into four operons: antBA, antCDE, antGF, and antHIJKLMNO. The genes within these operons encode the enzymes and proteins necessary for the biosynthesis of the antimycin scaffold and its subsequent modifications.

The biosynthesis of antimycins proceeds via a hybrid NRPS-PKS assembly line. This enzymatic machinery is responsible for assembling the core structure of the antimycin molecule from precursor building blocks. The pathway involves the condensation of a 3-formamidosalicylate starter unit with amino acid and acyl-CoA extender units.

Key components of the NRPS-PKS assembly line include the di-modular NRPS enzyme AntC and the unimodular PKS enzyme AntD. AntC and AntD work together to catalyze the sequential addition and modification of the building blocks, ultimately forming the macrolactone ring structure of antimycin. Other enzymes encoded within the ant cluster, such as AntE (a crotonyl-CoA carboxylase/reductase) and AntM (a discrete ketoreductase), are involved in providing and modifying the extender units utilized by the PKS. AntM, a standalone β-ketoreductase, is proposed to catalyze the reduction of a carbonyl group on the biosynthetic intermediate while it is attached to the PKS acyl carrier protein. Tailoring enzymes like AntB, an acyltransferase, are responsible for introducing chemical diversity at specific positions on the antimycin scaffold, contributing to the different antimycin congeners like this compound. The promiscuity of the AntD AT domain and the action of AntE contribute to the chemical diversity observed in the acyl chains of antimycins.

The biosynthesis begins with the formation of the unusual starter unit, 3-formamidosalicylate, which is derived from tryptophan through the action of enzymes like tryptophan-2,3-dioxygenase (AntN) and kynureninase (AntP, in L-form clusters). This activated starter unit is then loaded onto the NRPS-PKS assembly line. The NRPS and PKS modules contain specific domains (e.g., adenylation (A), thiolation (T), condensation (C), ketoreductase (KR), ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), thioesterase (TE)) that are responsible for substrate recognition, activation, condensation, and modification steps in the biosynthetic process.

The final step in the biosynthesis involves the release and cyclization of the linear depsipeptide intermediate to form the characteristic macrolactone ring structure of antimycins.

Enzymes Involved in this compound Biosynthesis

The biosynthesis of antimycins, including this compound, involves the concerted action of a suite of enzymes encoded within the ant gene cluster. In Streptomyces albus S4, the ant gene cluster contains 15 genes organized into four transcriptional units: antBA, antCDE, antGF, and antHIJKLMNO. The biosynthesis involves fourteen proteins, AntBCDEFGHIJKLMNO.

Key enzymes and their roles include:

AntCD: These proteins comprise the core hybrid NRPS/PKS machinery responsible for assembling the antimycin scaffold.

AntE: A crotonyl-CoA reductase homologue.

AntM: A discrete ketoreductase that acts concomitantly with the PKS assembly line, reducing the C8 carbonyl of the linear intermediate while it is still tethered to the acyl carrier protein (ACP) of AntD.

AntB: A discrete acyltransferase responsible for catalyzing a transesterification reaction that installs the C-8 acyloxyl moiety, contributing significantly to the structural diversity at the R1 position of the antimycin series.

AntO: A lipase (B570770) homologue predicted to install the N-formyl group, resulting in the 3-formamidosalicylate moiety.

The genes antFGHIJKLN are involved in the biosynthesis of the unusual starter unit, 3-aminosalicylate.

Table 1: Key Enzymes and Proposed Functions in Antimycin Biosynthesis

Enzyme Group/Individual EnzymeProposed Function
AntCDHybrid NRPS/PKS machinery for scaffold assembly
AntECrotonyl-CoA reductase homologue
AntMDiscrete ketoreductase acting on the C8 carbonyl
AntBAcyltransferase for C-8 acyloxyl moiety installation and R1 diversity
AntOLipase homologue, potentially involved in N-formyl group installation
AntFGHIJKLNBiosynthesis of the 3-aminosalicylate starter unit
AntNTryptophan-2,3-dioxygenase, initiates starter unit biosynthesis from tryptophan
AntPKynureninase (present in L- and I-form clusters), involved in starter unit pathway
AntQPhosphopantetheinyl transferase (present in L- and I-form clusters)
AntFAcyl-CoA ligase, activates anthranilate
AntGCarrier protein, loads activated anthranilate
AntHIJKLMulticomponent oxygenase, converts anthranilate to 3-aminosalicylate

Unusual Starter Unit Biosynthesis

A distinctive feature of antimycin biosynthesis is the use of an unusual starter unit, 3-aminosalicylate. This precursor is derived from tryptophan. The biosynthesis begins with the opening of the indole (B1671886) ring of tryptophan by the pathway-specific tryptophan-2,3-dioxygenase, AntN, to produce N-formyl-L-kynurenine.

In ant gene clusters of the L-form and some I-form, a pathway-specific kynureninase, AntP, likely converts N-formyl-L-kynurenine to anthranilate. In S-form gene clusters, which lack AntP, the kynureninase involved in primary tryptophan metabolism is likely utilized. Anthranilate is then activated by the acyl-CoA ligase AntF and loaded onto the carrier protein AntG. Subsequently, the multicomponent oxygenase AntHIJKL converts anthranilate to 3-aminosalicylate. This conversion involves a proposed 1,2-shift mechanism, potentially via an epoxide intermediate. The 3-aminosalicylate then serves as the starter unit for the NRPS, AntC. The unusual starter unit is utilized by the hybrid NRPS/PKS assembly line, AntCD.

Mechanisms Governing Structural Diversity within Antimycin A Series

The antimycin A series comprises over 40 naturally occurring derivatives, primarily differing in the acyl and alkyl side chains attached to the core structure. A major contributor to this structural diversity is the enzyme AntB, a discrete acyltransferase. AntB catalyzes a transesterification reaction that introduces an acyloxyl moiety at the C-8 position. Research suggests that AntB is remarkably promiscuous, capable of accepting a variety of substrates, which leads to the observed chemical diversity at the R1 position. This reaction likely occurs after the assembly of the dilactone core.

Regulation of Antimycin Biosynthesis

The regulation of antimycin biosynthesis is intricate and linked to the developmental stages of the producing organism, such as Streptomyces. While antimycin biosynthesis is unusual in that the ant operons can be highly expressed during substrate mycelium growth, antimycins themselves may not be detected until later developmental stages.

Transcriptional Organization and Regulatory Genes

The ant gene cluster in Streptomyces albus S4 is organized into four polycistronic operons: antBA, antCDE, antGF, and antHIJKLMNO. The cluster contains a single conserved regulatory gene, antA, which encodes an extracytoplasmic function (ECF) RNA polymerase sigma factor, σAntA.

σAntA is crucial for antimycin production, specifically regulating the transcription of the operons involved in starter unit biosynthesis (antGF and antHIJKLMNO). Deletion of antA significantly reduces antimycin production. While σAntA regulates the antGF and antHIJKLMNO operons, the expression of antBA and antCDE is regulated by an unknown transcription factor not encoded within the ant cluster. In Streptomyces albus S4, the biosynthesis of antimycin is also coordinately regulated with the biosynthesis of candicidin (B1668254) by FscRI, a LuxR-family regulator from the candicidin BGC, which activates the transcription of antBA and antCDE.

Role of Extracytoplasmic Function (ECF) RNA Polymerase Sigma Factors

σAntA belongs to a new subfamily of ECF RNA polymerase sigma factors that are specifically found in antimycin-producing strains. ECF sigma factors typically regulate genes involved in responding to environmental signals. Unlike canonical ECF sigma factors whose activity is modulated by a cognate anti-sigma factor, σAntA is an orphan, meaning it lacks an identifiable anti-sigma factor partner encoded within the ant cluster. This suggests a unique mechanism for controlling σAntA activity. σAntA contains only two of the four domains characteristic of the housekeeping sigma factor σ70.

Proteolytic Control of Regulatory Proteins

Research indicates that the abundance of σAntA is controlled by the ClpXP protease. The ClpXP protease is a multi-enzyme complex involved in protein degradation. It recognizes specific degradation signals (degrons) in target proteins, often located at the N- or C-terminus. σAntA proteins in most antimycin-producing strains possess a C-terminal di-alanine motif, which is a known recognition signal for the ClpXP protease.

Studies have shown that σAntA can be degraded by the ClpXP protease in vitro. Furthermore, altering the C-terminal Ala-Ala residues to Asp-Asp increases the expression of the σAntA-regulated operons (antFG and antHIJKLMNO) and enhances σAntA abundance in vivo. This provides strong evidence that direct proteolysis by ClpXP is a mechanism regulating σAntA levels and, consequently, antimycin biosynthesis. This represents a notable instance of proteolytic control regulating the biosynthesis of a natural product.

Table 2: Regulation of Antimycin Biosynthesis

Regulatory ElementType of RegulationTarget Genes/OperonsMechanism
σAntATranscriptional ActivationantGF, antHIJKLMNOBinds to conserved promoter elements, initiates transcription
FscRITranscriptional ActivationantBA, antCDELuxR-family regulator from candicidin BGC, cross-regulates antimycin genes
ClpXP proteaseProteolytic ControlσAntADegrades σAntA, influencing its abundance and activity
C-terminal Ala-AlaDegradon for ClpXP proteaseσAntASignal sequence for proteolytic degradation

Co-regulation with Other Secondary Metabolite Pathways (e.g., Candicidin)

The biosynthesis of antimycins, including this compound, in Streptomyces albus S4 is subject to co-regulation with the biosynthesis of candicidin. This coordinate control is mediated by FscRI, a cluster-situated regulator belonging to the PAS-LuxR family. FscRI was initially identified for its role in regulating the candicidin biosynthetic gene cluster (BGC).

This finding is significant as it represents an instance of a single regulator controlling the biosynthesis of disparate natural products encoded by unrelated BGCs. While other examples of cross-regulation between secondary metabolite pathways exist in Streptomyces, they often involve structurally similar compounds or gene clusters that are physically linked in the genome. The co-regulation of antimycin and candicidin biosynthesis by FscRI highlights a broader strategy employed by Actinobacteria to coordinately produce natural products.

Molecular and Cellular Mechanisms of Action of Antimycin A4

Mitochondrial Electron Transport Chain Inhibition

The primary mechanism by which Antimycin A4 affects cellular respiration is by inhibiting Complex III of the mitochondrial electron transport chain. Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase, plays a crucial role in transferring electrons from ubiquinol (B23937) to cytochrome c.

Binding to Cytochrome bc1 Complex (Complex III) at the Qi Site

This compound, like other Antimycin A congeners, binds specifically to the Qi site (quinone reduction site) within the cytochrome bc1 complex. This binding site is located near the inner side of the inner mitochondrial membrane. The binding of Antimycin A to the Qi site is characterized by high potency. Structural studies have provided insights into the interaction between Antimycin A and its binding site, revealing specific hydrogen bonding patterns with residues of cytochrome b.

Disruption of Ubiquinol Oxidation and the Q-Cycle

The binding of this compound to the Qi site directly interferes with the normal function of Complex III, particularly the Q-cycle. The Q-cycle is a mechanism that describes the transfer of electrons through Complex III, coupled to proton translocation across the inner mitochondrial membrane. Antimycin A's binding at the Qi site blocks the oxidation of ubiquinol. This prevents the transfer of electrons from ubiquinol to cytochrome c, disrupting the cyclical flow of electrons within Complex III.

Consequence on ATP Synthesis

The inhibition of electron transport at Complex III by this compound has a direct and significant consequence on ATP synthesis. The flow of electrons through the ETC is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical proton gradient. This proton gradient is essential for ATP synthase (Complex V) to produce ATP through oxidative phosphorylation. By blocking electron transfer, this compound collapses the mitochondrial membrane potential and halts the proton gradient, thereby severely impairing or abolishing ATP production.

Reactive Oxygen Species (ROS) Generation

In addition to inhibiting ATP synthesis, this compound is a potent inducer of reactive oxygen species (ROS) generation. The disruption of electron flow within Complex III leads to the accumulation of electrons and intermediates, which can then react with oxygen to form superoxide (B77818) radicals and other ROS.

Induction of Oxidative Stress through ROS Overproduction

The overproduction of ROS induced by this compound leads to a state of oxidative stress within the cell. This imbalance between ROS production and the cell's antioxidant defense mechanisms can cause damage to various cellular components, including lipids, proteins, and DNA. Research indicates that Antimycin A increases ROS levels, including superoxide. The mechanism of superoxide production in the presence of Antimycin A involves the outer quinone-binding site (Qo) of Complex III, where a semiquinone intermediate can interact with oxygen.

Role of Mitochondrial Damage in ROS Production

Mitochondrial damage itself plays a role in the increased ROS production observed with this compound treatment. The inhibition of Complex III by Antimycin A leads to mitochondrial dysfunction, characterized by loss of mitochondrial membrane potential and structural damage to the cristae. These compromised mitochondria become significant sources of ROS leakage. The accumulation of damaged mitochondria and the impaired electron transport contribute to a vicious cycle of increased ROS generation and further mitochondrial damage.

Downstream Cellular Signaling Pathways

The primary molecular target of Antimycin A is the mitochondrial respiratory chain, specifically by binding to the Qi site of cytochrome c reductase (Complex III). This binding disrupts the Q-cycle and inhibits electron transfer, leading to the accumulation of reactive oxygen species (ROS) and impaired mitochondrial function. The ensuing mitochondrial dysfunction triggers a series of downstream signaling pathways that ultimately dictate the cellular response to this compound exposure.

Induction of Apoptosis and Cell Death

Antimycin A is a potent inducer of apoptosis and cell death in various cell types Current time information in Chatham County, US.. Studies have shown that treatment with Antimycin A can result in the loss of mitochondrial membrane potential, a hallmark event in the intrinsic apoptotic pathway. This loss of potential is often accompanied by changes in the expression of key apoptotic regulators, including a decrease in anti-apoptotic Bcl-2 protein levels and an increase in pro-apoptotic Bax protein levels. The disruption of mitochondrial integrity facilitates the release of pro-apoptotic factors, such as cytochrome C, into the cytosol . This release can subsequently lead to the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis. Furthermore, Antimycin A-induced apoptosis has been linked to the cleavage of poly(ADP-ribose) polymerase (PARP), another substrate of activated caspases. In some cellular contexts, Antimycin A-induced cell death may also involve the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.

Activation of Glycogen (B147801) Synthase Kinase 3 (GSK3)

Antimycin A has been shown to enhance the degradation of c-Myc protein through the activation of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a serine/threonine protein kinase involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of GSK3 by Antimycin A is reported to be mediated by reactive oxygen species (ROS) generated from damaged mitochondria. Mechanistically, Antimycin A treatment leads to a decrease in the inhibitory phosphorylation of GSK3α at serine 21 and GSK3β at serine 9, thereby activating these kinases. This activation of GSK3 plays a crucial role in the downstream effects of Antimycin A, particularly in regulating c-Myc stability.

Enhancement of c-Myc Protein Degradation

A significant downstream effect of this compound is the enhancement of c-Myc protein degradation Current time information in Chatham County, US.. c-Myc is a transcription factor that plays a critical role in regulating cell proliferation, growth, and apoptosis. Elevated levels of c-Myc are frequently observed in various cancers. Antimycin A promotes the proteasome-mediated degradation of c-Myc. This process is facilitated by the activation of GSK3, which phosphorylates c-Myc at threonine-58, marking it for degradation.

Role of c-Myc in this compound Sensitivity

The sensitivity of cells to Antimycin A has been observed to correlate with the endogenous levels of c-Myc . Cell lines exhibiting higher endogenous levels of c-Myc tend to be more sensitive to the growth inhibitory effects of Antimycin A. This suggests that c-Myc plays a significant role in mediating the cellular response to Antimycin A exposure.

Modulation of Cytochrome C Release and Nitric Oxide-Induced Apoptosis

Antimycin A has been shown to modulate the release of cytochrome C from mitochondria . While cytochrome C release is a common event in Antimycin A-induced apoptosis , studies have also indicated that Antimycin A can prevent nitric oxide (NO)-induced apoptosis by blocking cytochrome C leakage in certain cell types. This suggests a complex interplay between Antimycin A, mitochondrial function, cytochrome C release, and NO signaling in determining cell fate. In some instances, Antimycin A-induced cell death has been reported to be independent of cytochrome C release and caspase-3 activation, instead relying on NO production and PARP activation. Nitric oxide itself can influence the apoptotic cascade, including delaying the release of cytochrome C from mitochondria.

Activation of Nociceptive Vagal Sensory Neurons

Antimycin A, which includes various forms like A4, has been shown to increase the excitability of bronchopulmonary C-fibers, a type of nociceptive vagal sensory neuron . This effect is linked to the modulation of peripheral nerve terminal mitochondria . Studies indicate that Antimycin A causes hyperexcitability in TRPV1-expressing bronchopulmonary C-fibers . This hyperexcitability appears to be independent of TRPA1 and TRPV1 activation, although Antimycin A has been shown to evoke action potential discharge via gating of both TRPA1 and TRPV1 . The activation of these neurons is mediated through the activation of protein kinase C (PKC), specifically the PKCα isoform . Research using dissociated vagal neurons demonstrated that Antimycin A induces the translocation of only PKCα among the tested isoforms, and this occurs specifically in TRPV1-lineage neurons . Inhibition of PKCα prevented the Antimycin A-induced hyperexcitability in bronchopulmonary C-fibers, highlighting the critical role of this isoform in the signaling pathway .

Effects on Photosystem II (PSII) Electron Transfer in Photosynthesis Research

While Antimycin A is commonly used as an inhibitor of PGR5-dependent cyclic electron flow around Photosystem I (CEF-PSI) in photosynthesis research, studies have revealed that it also directly affects Photosystem II (PSII) . PSII is a pigment-protein complex responsible for oxidizing water and reducing plastoquinone (B1678516) . Research using isolated PSII membranes and thylakoid membranes has shown that Antimycin A affects the acceptor side of PSII and inhibits electron transport within the complex . Specifically, measurements of quinone QA⁻ reoxidation kinetics indicate this effect . Furthermore, in the presence of quinone QB-site binding inhibitors, Antimycin A treatment leads to severe photodamage of PSII . These findings suggest that the direct effects of Antimycin A on PSII are significant and should be considered when using it as a specific inhibitor of CEF-PSI . It has been noted that Antimycin A lowers the redox potential of Cyt b₅₅₉, a component of the PSII core, which affects electron transfer within PSII .

Interaction with Anti-Apoptotic Proteins

Beyond its effects on mitochondrial respiration and photosynthesis, Antimycin A, including its various forms, interacts with anti-apoptotic proteins, influencing cellular survival pathways.

Antimycin A has been shown to inhibit the function of anti-apoptotic proteins Bcl-2 and Bcl-xL . These proteins are crucial regulators of the intrinsic pathway of apoptosis . Cells overexpressing Bcl-xL, which are typically resistant to various anti-cancer drugs, demonstrate increased sensitivity to Antimycin A . Antimycin A and a Bak BH3 peptide have been shown to bind competitively to recombinant Bcl-2 . This interaction can lead to mitochondrial swelling and loss of mitochondrial membrane potential in cells expressing Bcl-xL .

Certain derivatives of Antimycin A demonstrate the ability to interact with anti-apoptotic proteins independently of inhibiting the mitochondrial respiratory chain . For instance, a 2-methoxy derivative of Antimycin A3 was found to be inactive as an inhibitor of cellular respiration but still retained toxicity for Bcl-xL-expressing cells and mitochondria . This suggests that modifications to the Antimycin A structure can separate its effects on anti-apoptotic proteins from its classical role as a respiratory chain inhibitor .

Biological Activities and Academic Research Applications of Antimycin A4

Antifungal Research

Antimycin A and its analogues, including Antimycin A4, have demonstrated significant antifungal properties against a range of fungal species, including plant pathogens and opportunistic human pathogens. Research in this area explores their inhibitory effects and mechanisms of action.

Inhibition of Pathogenic Fungi

Antimycins A1-A4 have been reported to inhibit the growth of several pathogenic fungi, such as Candida albicans, Mucor mucedo, and Aspergillus niger . Studies have also shown their inhibitory activity against Escovopsis weberi and P. fastigiata . Antimycin A has been identified as an effective antifungal agent against significant plant pathogens like Rhizoctonia solani and Magnaporthe oryzae .

Specific research findings highlight the potency of antimycin A components against these pathogens. For instance, Antimycin A1 exhibited a high inhibition rate of 92.55% against Rhizoctonia solani at a concentration of 26.66 μg/mL, with an EC50 value of 1.25 μg/mL . Against Magnaporthe oryzae Triticum (MoT), the causal agent of wheat blast disease, antimycin A at a concentration of 10 µg/mL suppressed mycelial growth by 62.90%, conidiogenesis by 100%, conidia germination by 42%, and the formation of appressoria in germinated conidia by 100% . Antimycin A suppressed MoT in a dose-dependent manner, with a minimum inhibitory concentration of 0.005 μ g/disk .

The antifungal activity of antimycins is partly attributed to their mechanism of inhibiting the mitochondrial electron transport chain, specifically complex III .

Here is a summary of reported antifungal activities:

Fungal SpeciesAntimycin Type (if specified)Effect ObservedConcentration/Value (if specified)Source
Candida albicansA1-A4InhibitionNot specified
Mucor mucedoA1-A4InhibitionNot specified
Aspergillus nigerA1-A4InhibitionNot specified
Escovopsis weberiA1-A4Inhibition zones in agar (B569324) diffusion assay58 nmol
P. fastigiataA1-A4Inhibition zones in agar diffusion assay58 nmol
Rhizoctonia solaniAInhibition of mycelial growthLow concentrations
Rhizoctonia solaniA192.55% inhibition rate, EC50 of 1.25 μg/mL26.66 μg/mL
Magnaporthe oryzaeASuppression of mycelial growth and conidiogenesisLow concentrations
Magnaporthe oryzae TriticumA62.90% mycelial growth inhibition, 100% conidiogenesis inhibition, 42% conidia germination inhibition, 100% appressoria formation inhibition10 µg/mL
Magnaporthe oryzae TriticumADose-dependent suppression, Minimum Inhibitory Concentration of 0.005 μ g/disk 0.005 μ g/disk
Candida utilisAntimycin-type depsipeptidesActiveNot specified

Effects on Mycelial Morphology and Ultrastructure

Research has investigated the physical effects of antimycin A on fungal structures. A study focusing on Antimycin A1 demonstrated significant alterations in the mycelial morphology and ultrastructure of Rhizoctonia solani when treated with 6.66 μg/mL . Scanning electron microscopy (SEM) analysis revealed that the mycelial morphology became stripped, rough, and folded . Treated mycelia showed severe distortion and breakage, with ends that were incomplete or locally enlarged, shortened branches, and reduced numbers . Transmission electron microscopy (TEM) observations indicated thickened cell walls, indistinct organelle boundaries, swollen mitochondria, the presence of exosmotic substances in vesicles, slow vesicle fusion, and cavitation within the fungal cells . Furthermore, antimycin A induced detrimental morphological alterations in the germinated conidia of Magnaporthe oryzae Triticum, including the formation of abnormal germ tubes .

Antagonistic Effects on Mutualistic Fungi

While effective against pathogens, antimycins A1-A4 have also been shown to have antagonistic effects on mutualistic fungi, such as Leucoagaricus gongylophorus . L. gongylophorus is the fungal cultivar for leaf-cutting ants, and this symbiosis is crucial for the ants' survival . Studies using agar diffusion assays observed a strong antagonistic effect of antimycins A1-A4 against L. gongylophorus . This inhibitory effect on the mutualistic fungus is related to the induction of apoptosis in fungal cells, consistent with their mechanism as inhibitors of the electron transfer of ubiquinol (B23937) .

Anticancer Research

Antimycin A, including its component this compound, has garnered attention in academic research for its potential anticancer properties. This research primarily focuses on its ability to induce apoptosis in cancer cell lines and its effects on cancer stem cells.

Induction of Apoptosis in Cancer Cell Lines

Antimycin A has been shown to induce apoptosis in various cancer cell lines . Its mechanism involves the inhibition of complex III of the mitochondrial electron transport chain, which can lead to the induction of apoptosis in cultured mammalian cells .

Research on HCT-116 colorectal cancer cells demonstrated that Antimycin A induced apoptosis and inhibited cell proliferation with an IC50 value of 29 µg/mL . Apoptotic features were observed in treated HCT-116 cells, and apoptosis was confirmed through methods like FITC-annexin V/PI staining, involving the activation of caspase-3 protein . Treatment of HCT-116 cells with Antimycin A resulted in the upregulation of pro-apoptotic genes like p53 and caspase-9, while downregulating genes such as MAPK, PARP, and NF-κB .

Antimycin A treatment also led to a reduction in endogenous c-Myc protein levels in several cancer cell lines, including HCT116, HeLa, MIA PaCa-2, A549, PANC-1, and HL-60 . This reduction in c-Myc levels was most pronounced in HCT116 cells . Antimycin A induced the degradation of endogenous c-Myc in these cell lines, and the sensitivity of the cells to Antimycin A correlated with their endogenous c-Myc levels . The compound was found to induce reactive oxygen species (ROS) production and c-Myc protein degradation, contributing to cell growth inhibition . Antimycin A inhibits cell growth through both ROS-dependent (which occurs in the presence of c-Myc) and ROS-independent pathways . Mechanistically, Antimycin A enhanced the phosphorylation of c-Myc, leading to its proteasome-mediated degradation, and activated glycogen (B147801) synthetic kinase 3 via ROS produced from damaged mitochondria .

In MCF-7 breast cancer cells, Antimycin A induced apoptosis with an IC50 value of 9.6 ± 0.7 μg/mL . Apoptosis as the mechanism was confirmed using staining techniques . Antimycin A induces apoptosis through mechanisms that include mitochondrial depolarization and the release of cytochrome c .

Here is a summary of reported effects on cancer cell lines:

Cancer Cell LineAntimycin Type (if specified)Effect ObservedConcentration/Value (if specified)Source
HCT-116AApoptosis induction, proliferation inhibition, upregulation of p53 and caspase-9, downregulation of MAPK, PARP, NF-κB, reduction in endogenous c-Myc levels, c-Myc degradationIC50 = 29 µg/mL
HeLaAReduction in endogenous c-Myc levels, c-Myc degradationNot specified
MIA PaCa-2AReduction in endogenous c-Myc levels, c-Myc degradationNot specified
A549AReduction in endogenous c-Myc levels, c-Myc degradationNot specified
PANC-1AReduction in endogenous c-Myc levels, c-Myc degradationNot specified
HL-60AReduction in endogenous c-Myc levels, c-Myc degradationNot specified
MCF-7AApoptosis inductionIC50 = 9.6 ± 0.7 μg/mL

Potential as a Lung Cancer Stem Cell Agent

Academic research has explored Antimycin A's potential as an agent targeting lung cancer stem cells (CSCs), which are considered significant contributors to drug resistance and tumor recurrence in lung cancer . Antimycin A was identified as a promising anti-CSC agent through high-throughput screening platforms like connectivity maps (CMAPs) .

Studies using A549 side-population (SP) cells, which exhibit lung CSC-like characteristics, showed that Antimycin A treatment suppressed their tumor spheroid-forming ability in a dose-dependent manner . This indicates that Antimycin A dose-dependently suppresses the self-renewing capacity of lung cancer stem cells . The compound was found to suppress the expression of components within the β-catenin signaling cascade in A549 tumor spheroids, suggesting that its ability to inhibit tumor spheroid formation may involve the disruption of the β-catenin/TCF-4 pathway .

Furthermore, Antimycin A treatment decreased the proliferation and the percentage of the SP population in gefitinib-resistant PC-9/GR cells . In in vivo studies using immune-compromised mice inoculated with A549 SP cells, Antimycin A treatment suppressed tumorigenesis . Noninvasive bioluminescence imaging showed suppressed lung tumorigenesis in AMA-treated mice compared to control groups . Immunohistochemical analysis of tumor biopsies also supported these findings . These results collectively suggest that Antimycin A acts, in part, by downregulating β-catenin signaling in lung CSCs . Research indicates that combining Antimycin A with targeted therapeutic agents could be a strategy for overcoming drug resistance and preventing relapse in lung cancer .

Here is a summary of reported effects on lung cancer stem cells:

Cell Type/ModelAntimycin Type (if specified)Effect ObservedConcentration/Value (if specified)Source
A549 SP cells (lung CSCs)ADose-dependent suppression of tumor spheroid formation, dose-dependent suppression of self-renewing ability, suppression of β-catenin signaling componentsVarious concentrations
PC-9/GR cellsADecreased proliferation, decreased percentage of SP populationNot specified
A549 SP cell xenograft mouse modelASuppression of tumorigenesis in vivo, suppressed lung tumorigenesis10 mg/kg (i.p. injection, 3 times/week)

Suppression of β-catenin Signaling Components

Research indicates that Antimycin A can suppress components of the β-catenin signaling pathway. The Wnt/β-catenin pathway is crucial for cell proliferation, polarity, and fate determination, and its dysregulation is implicated in various cancers. Studies have shown that Antimycin A treatment can suppress β-catenin signaling, as evidenced by decreased transcriptional activity of the pathway. This suppression appears to involve a decrease in the intracellular level of β-catenin protein, potentially through a mechanism dependent on GSK-3β. Unlike its effect on protein levels, Antimycin A does not appear to alter β-catenin mRNA levels. This suggests that the inhibitory effect occurs at the post-transcriptional level, influencing protein degradation.

Suppression of Tumorigenesis in Preclinical Models

Antimycin A has demonstrated the ability to suppress tumorigenesis in preclinical models. Studies using immune-compromised mouse xenograft models inoculated with cancer stem cells have shown that Antimycin A treatment can inhibit tumor growth. This observed suppression of tumorigenesis in vivo aligns with in vitro findings regarding Antimycin A's impact on cancer stem cell properties, such as the suppression of tumor sphere formation. The anti-tumorigenic effects in these models highlight the potential of Antimycin A as an agent for further investigation in cancer research.

Synergistic Effects with Chemotherapeutic Agents

Investigations have explored the potential for synergistic effects between Antimycin A and conventional chemotherapeutic agents. Combining Antimycin A with targeted therapeutic agents has been considered as a strategy to overcome drug resistance in cancer treatment. For instance, studies have shown that Antimycin A can demonstrate synergistic suppression of cell viability when used in combination with agents like gefitinib (B1684475) in drug-resistant cancer cell lines. This suggests that Antimycin A's mechanism of action, particularly its impact on mitochondrial function and potentially cancer stem cells, could complement existing chemotherapies, leading to enhanced anti-cancer effects.

Neurodegeneration and Oxidative Stress Research

Antimycin A's ability to inhibit mitochondrial respiration and induce oxidative stress makes it a valuable tool in research studying neurodegeneration and oxidative stress.

Model for Studying Age-Related Degenerative Diseases

Antimycin A is utilized as a tool to simulate cellular degenerative conditions in vitro, making it a relevant model for studying age-related degenerative diseases. Its inhibition of mitochondrial electron transport chain at Complex III leads to mitochondrial damage, which is implicated in various degenerative disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as age-related macular degeneration. By inducing mitochondrial dysfunction and oxidative stress, Antimycin A allows researchers to investigate the cellular mechanisms underlying these conditions and evaluate potential therapeutic strategies.

Induction of Oxidative Stress in Neuronal Contexts

Antimycin A is known to induce oxidative stress through the overproduction of reactive oxygen species (ROS) by inhibiting mitochondrial electron transport. This effect is particularly relevant in neuronal contexts, where oxidative stress plays a significant role in neuronal damage and death. Studies using neuronal cell lines, such as PC12 cells and human neuroblastoma cells, have shown that Antimycin A treatment leads to increased levels of ROS and can induce apoptosis. The induction of oxidative stress by Antimycin A in neurons is linked to various downstream effects, including the activation of transient receptor potential (TRP) channels like TRPA1 and TRPV1, which are involved in pain signaling and neuronal activation. Research has demonstrated that Antimycin A-evoked activation of vagal sensory neurons can occur through both ROS-dependent (via TRPA1) and ROS-independent (via TRPV1) mechanisms.

Data on Antimycin A-induced oxidative stress and its effects in neuronal models can be summarized as follows:

Cell TypeAntimycin A ConcentrationObserved EffectReference
PC12 cellsVariedIncreased ROS and Ca²⁺ levels, induced apoptosis
Human Neuroblastoma cells100 µMIncreased protein carbonyls and nitrotyrosine
Vagal sensory neuronsVariedIncreased mitochondrial ROS production
Drosophila larval neurons50 or 100 μMSharp increase in ROS

These findings underscore Antimycin A's utility in studying the intricate relationship between mitochondrial dysfunction, oxidative stress, and neuronal health.

Piscicidal and Pest Control Research (Focus on Mechanism and Environmental Impact)

Antimycin A has a history of use as a piscicide, a chemical used to control fish populations. Its mechanism of action in fish is the same as in other organisms that rely on mitochondrial respiration: inhibition of Complex III of the electron transport chain, leading to cellular energy depletion. This disruption of cellular metabolism is acutely toxic to fish.

Antimycin A is considered selectively toxic to fish and fish eggs at the concentrations typically used for control purposes. Compared to other piscicides like rotenone, Antimycin A is often effective at lower concentrations and does not appear to repel fish. Its toxicity to fish can be influenced by water parameters such as pH and temperature, with higher activity generally observed in warmer and more acidic to neutral water.

Regarding environmental impact, Antimycin A is known to degrade relatively rapidly in water, particularly in the presence of light, high alkalinity, and warm temperatures. Its degradation products are reported to be nontoxic. While primarily targeting fish, studies have also examined its effects on non-target aquatic organisms. At typical application rates, minimal environmental impact is expected. However, at higher concentrations, Antimycin A can have deleterious effects on aquatic invertebrates, leading to increased drift and shifts in species composition towards more tolerant species. Some sensitive invertebrate species may even be locally extirpated. Therefore, careful consideration of potential risks to macroinvertebrates and pretreatment surveys are suggested when using Antimycin A for fish management.

The use of Antimycin A in pest control research extends beyond its application as a general piscicide. There is research into developing selective delivery methods, such as incorporating Antimycin A into baits, to target specific invasive fish species like carp (B13450389) while minimizing impact on native species. This approach aims to exploit the feeding behaviors of target species for more precise control.

Data on the toxicity of Antimycin A to different aquatic organisms highlights its selective nature:

Taxonomic GroupEffect ObservedRisk Quotient (RQ)Level of Concern (LOC)Potential Risk PresumptionReference
Freshwater FishAcute Mortality2,7780.5Potential for acute risk
Freshwater InvertebratesMortality, Immobilization3,1250.5Potential for acute risk
Saltwater MolluskAcute Mortality0.400.5Below LOC

Note: Risk Quotients (RQs) exceeding the Level of Concern (LOC) suggest a potential risk.

This table illustrates the significantly higher risk posed by Antimycin A to freshwater fish and invertebrates compared to saltwater mollusks based on acute toxicity assessments.

Species Sensitivity Distributions in Aquatic Organisms Studies have examined the species sensitivity distributions of Antimycin A among fish and aquatic invertebrates. Fish are generally significantly more sensitive to Antimycin A than invertebrates.reabic.netFor instance, the 20th percentile hazard concentrations (HC20) for acute exposures (≤ 24 hours) demonstrated that fish were 174-fold more sensitive to Antimycin A than invertebrates.reabic.net

The sensitivity to Antimycin A varies among different fish species. Some species are highly susceptible at low concentrations, while others show intermediate or low sensitivity. For example, species like gizzard shad, rainbow trout, brook trout, brown trout, and carp have been reported to be susceptible to 1 part per billion (ppb) of Antimycin A. Freshwater catfishes, such as channel catfish, black bullhead, and yellow bullhead, have shown lower sensitivity, resisting higher concentrations. The age of the fish appears to have little effect on their susceptibility, with eggs, fry, fingerlings, juveniles, and adults being equally sensitive to Antimycin A.

Influence of Environmental Factors on Toxicity and Degradation (e.g., pH, temperature, water chemistry) Several environmental factors significantly influence the toxicity and degradation of Antimycin A in aquatic environments. Water pH, temperature, and water chemistry parameters play crucial roles.reabic.netiupac.orgseafwa.org

Water pH is a particularly important factor affecting both toxicity and degradation. The toxicity of Antimycin A decreases with increasing pH. For common carp, green sunfish, and bluegill, toxicity decreased gradually from pH 6.5 to 8.5 and sharply diminished between pH 8.5 and 9.5. This is related to Antimycin A being an ionizable weak acid, with toxicity linked to the amount of un-ionized molecules.

Temperature also influences Antimycin A's effectiveness and degradation rate. Generally, fish are more susceptible at warmer temperatures. However, increasing temperature conditions also increase the degradation rate of Antimycin A in water. Studies have shown that Antimycin A deactivates rapidly with increasing temperature between 12 and 22 °C at pH 7.5.

Water chemistry parameters like alkalinity and hardness have been reported to have little or no significant effect on Antimycin A toxicity. However, water constituents can influence dissipation rates, with dissipation being slower in ultrapure water compared to river water characterized by high hardness, alkalinity, and alkaline pH.

Antimycin A degrades rapidly in water, typically within a few days or even sooner in water with high pH. The degradation half-life is influenced by both pH and temperature. For example, reported half-lives in water at pH 6–6.5, 7.5, and 10 were approximately 310, 120, and 1.5 hours, respectively. Degradation is accelerated in the presence of light, high alkalinity, and warm temperatures.

Here is a table summarizing the influence of pH on Antimycin A degradation half-life:

pH RangeApproximate Half-life (hours)Source
6.0–6.5310
7.5120
10.01.5
4.5-11.0>7 to <0.1 (6 mins)

Research into Selective Delivery Systems for Fisheries Management Research has explored the development of selective delivery systems for Antimycin A to improve its targeted application in fisheries management and minimize effects on non-target species.reabic.netinvasivespeciescorporation.comThe goal is to exploit the feeding strategies or physiological traits of target fish species.invasivespeciescorporation.comusgs.gov

One approach involves incorporating Antimycin A into baits that are attractive to the target species. Studies have demonstrated that bait formulations containing Antimycin A can selectively target specific species, such as common carp, compared to others like yellow perch and bluegill. Successful delivery of a lethal dose of Antimycin A to grass carp has been achieved through an oral route using rapeseed bait in laboratory settings, showing promise for targeted control.

Another area of research involves the use of wax-encapsulated microparticles containing Antimycin A. Studies have examined whether these microparticles could cause selective lethality in invasive carps, such as bighead carp and silver carp, based on their filter-feeding behavior. Experimental pond studies using these microparticles have shown selective toxicity towards invasive carps, demonstrating the potential for delivering a typically nonselective toxicant in a selective manner based on feeding traits.

Research Probe for Cellular Respiration and Mitochondrial Function Beyond its use as a fish toxicant, Antimycin A is a valuable research probe for studying cellular respiration and mitochondrial function.benchchem.comscience.govIts specific inhibitory action on the mitochondrial electron transport chain makes it a key tool in biochemical and cell biology research.benchchem.comscience.gov

Tool for Studying Cytochrome Structure and Function

Antimycin A, including its various forms like this compound, serves as a valuable tool for investigating the structure and function of cytochrome bc₁ complexes in both mitochondria and bacteria. Its specific binding to the Qᵢ site of complex III allows researchers to probe the molecular architecture of this site and understand the mechanism of electron transfer inhibition. Studies using Antimycin A have helped to elucidate the complexities of the Q-cycle and the redox events within the bc₁ region. For instance, research has shown that Antimycin A can influence the reducibility of cytochromes b and inhibit the rapid reduction of cytochrome c₁ in the bc₁ complex, providing insights into the pathway of electron flow. The differential binding affinities of antimycin and its analogs to cytochrome bc₁ complexes from different species (e.g., yeast vs. bovine) also highlight structural differences in the Qᵢ site across organisms, which can be explored using these inhibitors.

Applications in Studying Cyclic Electron Flow around Photosystem I (CEF-PSI)

Antimycin A is also utilized in the study of cyclic electron flow around Photosystem I (CEF-PSI) in chloroplasts. CEF-PSI is a crucial process in photosynthesis that generates ATP without the net production of NADPH, helping to balance the ATP/NADPH ratio required for carbon fixation. While Antimycin A was originally identified as an inhibitor of mitochondrial respiration, it has been observed to inhibit a specific pathway of CEF-PSI in chloroplasts, often referred to as the antimycin A-sensitive pathway. This pathway is thought to involve a ferredoxin:quinone reductase (FQR) activity, potentially mediated by protein complexes like PGR5 and PGRL1.

Research using Antimycin A has helped to distinguish between different routes of CEF-PSI. For example, studies have shown that the PGR5/PGRL1-dependent route is sensitive to antimycin A, while the chloroplast NDH-dependent route is insensitive. By applying Antimycin A, researchers can selectively inhibit the PGR5/PGRL1-dependent pathway, allowing them to investigate the contribution of the NDH-dependent pathway to photosynthesis and energy balance. Experiments involving isolated thylakoids have demonstrated that the antimycin A-sensitive CEF activity can be regulated by redox conditions, further highlighting the utility of antimycin as a probe for studying the regulatory mechanisms of CEF.

While Antimycin A₃ is frequently mentioned in the context of inhibiting CEF-PSI, this compound, as a component of the complex, is also relevant to these studies. The use of different antimycin analogs, including this compound, can potentially help to further dissect the components and mechanisms of the antimycin A-sensitive CEF pathway.

Structure Activity Relationships and Derivatization in Antimycin A4 Research

Influence of Alkyl Chain Length and O-Acylation on Biological Activity

The biological activity of antimycins is influenced by structural variations, particularly the length of the alkyl side chain and the presence of O-acylation. Antimycin A congeners (A1-A4) differ in their alkyl side chains. Antimycin A1 has a C6 alkyl chain, A2 has a C5 chain, A3 has a C4 chain, and Antimycin A4 has a C3 alkyl chain. Studies on the antifungal potency of antimycin A congeners suggest an inverse correlation with alkyl chain length. Additionally, the O-acylation status at the C-8 position plays a significant role in activity. Compounds with free hydroxyl groups at C-8, such as kitamycins and urauchimycins, show reduced activity, while acylation at this position enhances it. The acyl side chain in Antimycin A1 has been primarily identified as 2-methyl butanoate, rather than the previously assumed isovalerate (3-methyl butanoate).

Development of Synthetic and Semi-Synthetic Derivatives

The diverse biological activities and complex structures of antimycins have driven efforts in developing synthetic and semi-synthetic derivatives to improve potency, selectivity, and pharmacological properties. This can be achieved through various approaches, including chemical synthesis, semi-synthesis from naturally occurring antimycins, and engineering of the biosynthetic pathways.

2-Methoxyantimycin A Derivatives and Selective Inhibition of Bcl-xL

Certain antimycin derivatives, such as 2-methoxyantimycin A, have shown selective inhibition of anti-apoptotic proteins like Bcl-xL, independent of their mitochondrial respiratory inhibitory activity. This is particularly relevant for overcoming drug resistance in cancer cells that overexpress Bcl-2 family proteins. 2-Methoxyantimycin A acts by selectively targeting the hydrophobic pockets of Bcl-xL, disrupting protein-protein interactions essential for cell survival. This interaction can induce a shift in mitochondrial membrane potential, promoting cytochrome c release and enhancing apoptotic signaling. Studies have shown that 2-methoxyantimycin A exhibits selective cytotoxicity towards cells with excess exogenous Bcl-xL, a characteristic of a gain-of-function mechanism not shared by all other known Bcl-xL inhibitors.

Engineering Novel Antimycin Derivatives through Gene Cluster and Pathway Engineering

The discovery and characterization of the biosynthetic gene clusters (BGCs) responsible for antimycin production have opened avenues for engineering novel derivatives through genetic manipulation. Antimycin-type depsipeptides are synthesized by hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines. Engineering strategies can involve modifying sections of the Streptomyces genomic DNA using techniques like CRISPR/Cas9 to alter the biosynthetic machinery. This allows for the potential production of novel antimycin variants by altering the enzymatic domains responsible for incorporating specific building blocks or modifying the growing chain. Heterologous expression systems have also been established to produce antimycin-type depsipeptides and facilitate the engineering of their biosynthesis.

Computational Approaches for Analog Optimization (e.g., AutoDock)

Computational methods, such as molecular docking, play a significant role in the design and optimization of antimycin analogs. Software like AutoDock can be used to predict the binding conformations and affinities of small molecules to target proteins. This allows researchers to in silico screen libraries of designed or existing compounds and evaluate their potential interactions with targets like Bcl-xL or Mcl-1. Computational docking studies can help identify analogs with improved binding characteristics and provide insights into the key structural features required for potent activity against specific targets. This approach streamlines the drug discovery process by prioritizing promising candidates for synthesis and biological testing.

Correlation of this compound Structure with Biological Activity (e.g., c-Myc degradation)

Antimycin A, which includes this compound as a congener, has been identified as an accelerator of c-Myc degradation. c-Myc is a critical regulator of cell proliferation and growth, often overexpressed in various cancers. Antimycin A enhances the proteasome-mediated degradation of c-Myc by promoting its phosphorylation, specifically at threonine-58. This phosphorylation is mediated by glycogen (B147801) synthase kinase 3 (GSK3), which is activated by reactive oxygen species (ROS) generated from damaged mitochondria due to antimycin's effect on the electron transport chain. This ROS-dependent growth inhibition appears to be specific to cancer cells and correlates with endogenous c-Myc levels. While this compound is a component of the Antimycin A complex, specific detailed research findings focusing solely on the correlation of this compound's structure with c-Myc degradation were not found within the provided search results. However, given its presence in the active Antimycin A mixture, it is likely to contribute to this observed activity.

Ring Size Variation and Molecular Targeting in Antimycin-Type Depsipeptides

The antimycin-type depsipeptide family is classified into four major groups based on the size of their macrolactone ring: 9-, 12-, 15-, and 18-membered rings. This variation in ring size influences their molecular targeting and biological activities. The 9-membered ring antimycins are the archetypal members and are known inhibitors of mitochondrial cytochrome c reductase. Ring-expanded antimycins, such as the 15-membered neoantimycin (B15521) and the 18-membered respirantin, have shown increased anti-cancer potency and, in some cases, apparently decreased cytotoxicity compared to the 9-membered rings. These larger ring systems have demonstrated activity against targets involved in human cellular apoptosis, such as Bcl-xL and GRP78. The differing ring sizes arise from the incorporation of additional α-keto acids during biosynthesis, mediated by variations in the number of NRPS modules in the biosynthetic assembly line.

Advanced Methodologies and Analytical Approaches in Antimycin A4 Research

Spectroscopic Analyses for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and identification of Antimycin A4 within the complex mixture of antimycins produced by Streptomyces.

Mass spectrometry, including techniques like Electrospray Ionization (ESI) negative mode MS and Liquid Chromatography-Mass Spectrometry (LC/MS), is used to identify the different antimycin components based on their unique molecular weights. this compound has an approximate molecular weight of 506.6 g/mol . Analysis of mass spectra allows researchers to distinguish this compound from other analogs like Antimycin A1 (548.6 g/mol ), A2 (534.6 g/mol ), and A3 (520.6 g/mol ). High-resolution mass spectrometric analysis can confirm the presence of expected molecular ions for this compound and its derivatives. LC-MS/MS methods have been developed and verified for the determination of Antimycin A in liquid formulations, demonstrating high accuracy and precision in quantifying the major homologs, including A4.

NMR spectroscopy, including 1D and 2D NMR techniques such as 1H, COSY, HSQC, HMBC, and NOESY, provides detailed information about the connectivity and spatial arrangement of atoms within the this compound molecule. Comparison of NMR data with known standards or related compounds is essential for confirming the structure of isolated this compound. These methods are vital for both initial structural determination of newly isolated antimycin-type compounds and for confirming the structure of commercially available or synthesized forms.

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a powerful approach used in Antimycin A research to rapidly evaluate the biological activity of numerous compounds or to identify molecules that modulate specific cellular processes targeted by antimycins. HTS allows for the automated testing of large libraries of chemical and biological compounds against a particular biological target or pathway.

In the context of Antimycin A, HTS has been employed to screen for inhibitors of processes influenced by its activity, such as the degradation of specific proteins. For example, HTS using cell-based assay systems has identified Antimycin A as a compound that accelerates the degradation of the c-Myc protein. These screening systems can infer protein expression levels and transcriptional activity using fluorescent reporters. HTS is valuable for identifying "hits" or "leads" that affect a target in a desired manner, providing starting points for further investigation into the mechanisms of action and potential applications of antimycin-type compounds.

Cellular and Molecular Assays

A variety of cellular and molecular assays are employed to investigate the biological effects of this compound and the Antimycin A complex, particularly focusing on mitochondrial function, cell fate, and signaling pathways.

Assays measuring cell viability and apoptosis are fundamental to understanding the cytotoxic effects of this compound. Antimycin A is known to induce apoptosis, and this effect is often evaluated using methods such as flow cytometry for detecting sub-G1 DNA content, Annexin V binding assays, and DAPI staining to visualize nuclear changes characteristic of apoptosis.

Cell viability can be assessed using various techniques, including the MTT assay, which measures the metabolic activity of living cells, and the neutral red assay. The Cell Counting Kit-8 (CCK-8) assay, utilizing the water-soluble tetrazolium salt WST-8, is also used to determine relative cell viability by measuring the activity of dehydrogenases in living cells. These assays have demonstrated that Antimycin A can cause a dose- and time-dependent decrease in cellular viability and induce cell death in various cell lines, including human retinal pigment epithelium (RPE) cells and HeLa cells.

Table 1: Effect of Antimycin A on Cell Viability in ARPE-19 Cells

Antimycin A ConcentrationTime PointCellular Viability (% of Control)
Data not explicitly available for specific concentrations and time points for this compound, but general Antimycin A studies show dose- and time-dependent decreases in viability.

Antimycin A's inhibition of mitochondrial complex III leads to increased production of reactive oxygen species (ROS). Measurement of ROS levels is a key assay in studies involving this compound. Techniques such as chemiluminescence imaging and flow cytometry with ROS-sensitive probes are used to quantify intracellular ROS generation.

Studies have shown that Antimycin A potently generates ROS in various cell types. This ROS production is implicated in the mechanism by which Antimycin A exerts its effects, including the activation of signaling pathways and the induction of apoptosis. The dependence of ROS production on factors like oxygen concentration in the presence of Antimycin A has also been investigated.

Table 2: Antimycin A and ROS Production

ConditionObservation
Antimycin A treatmentIncreased mitochondrial reactive oxygen species (ROS) production.
Antimycin A in isolated rat heart mitochondriaIncreased ROS production, further increased in the presence of ADP.
Antimycin A in HeLa cellsPotent generation of ROS and depletion of GSH content.

Western blotting is a widely used molecular technique to analyze the protein levels of specific targets in response to this compound treatment. This method is particularly relevant for studying proteins involved in cell proliferation, apoptosis, and signaling pathways, such as c-Myc and Glycogen (B147801) Synthase Kinase 3 (GSK3).

Research has shown that Antimycin A can enhance the degradation of the c-Myc protein. This degradation is mediated, at least in part, through the activation of GSK3. Western blotting is used to demonstrate the decrease in c-Myc protein levels and to investigate the phosphorylation status of GSK3 (specifically at inhibitory phosphorylation sites like S21 for GSK3α and S9 for GSK3β), which indicates its activation state. Studies using Western blotting have confirmed that Antimycin A treatment leads to decreased inhibitory phosphorylation of GSK3α/β, consistent with its activation and subsequent promotion of c-Myc phosphorylation at T58, a site targeted by GSK3, leading to c-Myc degradation.

Table 3: Effect of Antimycin A on c-Myc and GSK3

ProteinEffect of Antimycin A TreatmentMechanism InvolvedDetection Method
c-MycDecreased protein levels (accelerated degradation). GSK3-mediated phosphorylation at T58, leading to proteasome-dependent degradation. Western Blotting
GSK3Activation (decreased inhibitory phosphorylation at S21/S9). Activated by ROS from damaged mitochondria. Western Blotting

Given this compound's primary mechanism of action targeting mitochondrial complex III, assays evaluating mitochondrial function are essential. These include measuring ATP levels and assessing mitochondrial membrane potential (MMP).

Antimycin A treatment leads to a collapse of the mitochondrial membrane potential (ΔΨm) and a decrease in ATP production due to the disruption of the electron transport chain and oxidative phosphorylation. Mitochondrial membrane potential can be measured using potential-sensitive fluorescent dyes and techniques like flow cytometry or fluorescence microscopy. Assays for ATP levels, such as the organello ATP production assay or general ATP content measurements, demonstrate the impact of Antimycin A on cellular energy homeostasis. Studies have shown a dose-dependent decrease in MMP and ATP content upon exposure to Antimycin A. Furthermore, Antimycin A can induce the reverse activity of ATP synthase under conditions of membrane potential depolarization, leading to ATP hydrolysis, which can be studied using specific inhibitors like oligomycin. The effect of Antimycin A on mitochondrial function is a key area of research, highlighting its role as a tool for studying mitochondrial bioenergetics and its implications in various cellular processes and diseases.

Table 4: Effect of Antimycin A on Mitochondrial Function

Mitochondrial ParameterEffect of Antimycin A TreatmentMeasurement Method
Membrane Potential (ΔΨm)Rapid loss/decrease (depolarization). MitoTracker Green FM staining, FACS analyzer, potential-sensitive fluorescent dyes.
ATP LevelsDecrease in ATP content/production. Organello ATP production assay, general ATP content measurements.
Oxidative PhosphorylationCollapse/drastic reduction. Oxygen Consumption Rate (OCR) measurement (e.g., Seahorse Analyzer).

Western Blotting for Protein Level Analysis (e.g., c-Myc, GSK3)

Genetic Engineering and Molecular Biology Techniques

Genetic engineering and molecular biology techniques have been instrumental in deciphering the complex biosynthetic pathways of antimycins, including this compound, and in exploring the potential for generating novel analogs.

Deletion and Complementation Studies of Biosynthetic Genes

Deletion and complementation studies are fundamental approaches used to determine the necessity and function of specific genes within a biosynthetic gene cluster (BGC). In the context of antimycin biosynthesis, these techniques have been applied to identify genes crucial for the production of these compounds. For example, investigating the role of σAntA in regulating antimycin biosynthesis involved deleting the antA gene. The resulting mutant strain showed significantly reduced activity against Candida albicans, consistent with a loss of antimycin production. Complementation of this mutant with the antA gene under the control of a strong constitutive promoter restored bioactivity to wild-type levels, confirming the gene's importance in antimycin production. Similarly, studies have involved the deletion of the antM gene, which encodes a standalone β-ketoreductase, to understand its role in the reduction of the C8 carbonyl group during biosynthesis. Complementation with different variants of antM helped evaluate the importance of specific amino acid positions for antimycin production. The deletion of the antC gene, encoding an NRPS central to the antimycin biosynthesis pathway in Streptomyces strain SM8, led to a loss of antimycin production and significantly less antifungal activity compared to the wild-type strain.

CRISPR/Cas9 for Precision Engineering of Biosynthetic Gene Clusters

The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing, including the engineering of BGCs in microorganisms like Streptomyces species, which are prolific producers of natural products such as antimycins. This technology allows for targeted modifications within the genome, offering the potential to alter biosynthetic pathways and generate novel compounds. A proof-of-principle study demonstrated the feasibility of using an Escherichia coli-based CRISPR/Cas9 system for the precision engineering of the antimycin biosynthetic gene cluster cloned onto large extrachromosomal DNA. This approach allows for rapid testing through heterologous expression and simplifies the alteration of genomic DNA. The study involved creating active site variants of the acyltransferase domain of the polyketide synthase module AntD, leading to either a complete lack of antimycin production or the production of a novel antimycin variant. While research directly on this compound using CRISPR/Cas9 for targeted modifications is ongoing within the broader field of antimycin BGC engineering, the successful application of this technology for large fragment deletion of BGCs in other actinomycetes like Amycolatopsis keratiniphila highlights its potential for precise manipulation of the antimycin cluster.

Genome Mining and Comparative Analysis of Biosynthetic Gene Clusters

Genome mining and comparative analysis are essential computational approaches for identifying potential BGCs within microbial genomes and understanding their distribution and evolution. These methods leverage the wealth of publicly available genome sequence data to uncover the genetic basis of secondary metabolite production, including antimycins. By analyzing genomic data, researchers can predict the presence of BGCs and compare them across different strains and species. This has led to the identification of numerous putative antimycin BGCs in publicly available genome sequences of Actinobacteria. Integrated approaches combining genome mining tools like antiSMASH with comparative genomics platforms allow for the identification of unique gene suites in antibiotic-producing strains that are absent in non-producers, providing strong candidates for novel BGCs. This comparative analysis helps prioritize gene clusters for further functional characterization through genetic manipulation.

Ecological and Environmental Research Methodologies

Ecological and environmental research methodologies are employed to assess the biological impact and distribution of this compound in various ecosystems.

Bioassays for Antifungal and Antibacterial Activities

Bioassays are crucial for evaluating the biological activities of this compound and related antimycins against various organisms. These assays measure the inhibitory effects of the compounds on microbial growth. Agar (B569324) diffusion assays and yeast cell dilution bioassays are commonly used methods. Studies have utilized these bioassays to demonstrate the antifungal activity of antimycins A1-A4 against fungi such as Candida albicans, Mucor mucedo, and Aspergillus niger. While not particularly active against Fusarium, antimycins A1-A4 have shown inhibition zones against Escovopsis weberi and the black yeast P. fastigiata in agar diffusion assays. These bioassays have also revealed antibacterial activity of antimycins against several bacterial species.

Monitoring Environmental Degradation and Dissipation

The environmental fate of Antimycin A, including the this compound homolog, is significantly influenced by environmental conditions, particularly pH and temperature. Antimycin A is known to be susceptible to alkaline degradation through hydrolytic cleavage at the lactone carbonyl sites on the cyclic diester, leading to the formation of degradation products such as antimycic acid or blastmycin and a neutral fragment. This degradation is generally rapid in water.

Studies have shown that the degradation rate of Antimycin A in water is pH-dependent, with degradation occurring more rapidly at higher pH values. For instance, the half-life of Antimycin A in water has been reported to decrease significantly as pH increases.

pH RangeApproximate Half-life (hours)Source
6.0–6.5310Marking and Dawson (1972)
7.5120Marking and Dawson (1972)
101.5Marking and Dawson (1972)

Increasing temperature also contributes to increased degradation rates of Antimycin A. The rapid degradation at high pH necessitates careful consideration of water chemistry for effective application in contexts like fisheries management. The EPA has reported a half-life of less than 12 hours for Antimycin A at pH values ranging from 1 to 9.

The dissipation of Antimycin A in water can also be influenced by the presence of water constituents. For example, dissipation from microparticles was observed to be slower in ultrapure water compared to hard water with high hardness, alkalinity, and alkaline pH, suggesting an influence of these factors. Historical studies often relied on biological assays, such as yeast or fish bioassays, to monitor Antimycin A degradation, rather than direct chemical measurement. More recent analytical methods, employing techniques like using anhydrous organic solvents and sodium sulfate (B86663) for sample stabilization, have been developed to minimize chemical degradation and improve the accuracy of Antimycin A quantification.

Liquid Chromatography Electrospray Ionisation High Resolution Mass Spectrometry (LC-ESI-HR-MS) for Detection in Complex Matrices

Liquid Chromatography coupled with Electrospray Ionisation High Resolution Mass Spectrometry (LC-ESI-HR-MS) is a powerful analytical technique employed for the detection and quantification of this compound, often as part of the Antimycin A complex, in various complex matrices. This method offers high sensitivity, selectivity, and accuracy.

LC-MS methods have been developed and validated for the quantitative determination and confirmation of Antimycin A in environmental water samples from lakes and streams. These methods typically involve sample extraction, stabilization, and analysis using negative electrospray ionization. A validated LC/MS method for Antimycin A in water demonstrated adequate accuracy, with recoveries ranging from 78% to 113%, and good precision, with relative standard deviations (RSD) between 0.77% and 7.5% for samples above 500 ng/L and between 4.8% and 17% for samples at or below 100 ng/L. The method also showed good linearity and robustness over a wide Limit of Quantification (LOQ) range, from 8 to 51,600 ng/L.

LC-ESI-HR-MS screening has been successfully utilized for the identification of secondary metabolites, including antimycins A1-A4, produced by microbial symbionts in ecological samples, such as those from the nests of leaf-cutting ants. This approach combines phylogenetic data, database searches, and LC-ESI-HR-MS analysis to reveal the chemical profiles of complex microbial associations.

In the analysis of Antimycin A, which is a mixture of homologs, LC-MS methods often quantify the total Antimycin A concentration by averaging the response of the major homologs, including A1, A2, A3, and A4. This approach provides a more resilient quantification method that can account for batch-to-batch variations in the proportions of different homologs. A recent LC-MS method verified across multiple analysts demonstrated high accuracy (98-99%) and precision (2.7-16.2%) for the quantification of Antimycin A in a liquid formulation using the averaged total response of major homologs.

The analysis of complex matrices using LC-ESI-MS can be challenging due to matrix effects, which can impact ionization efficiency and thus affect accuracy and comparability of measurements. Strategies to address matrix effects in LC-ESI-HR-MS analysis of complex samples like wastewater extracts have been developed, including methods to evaluate and compensate for these effects.

In some LC-MS applications, this compound has been reported to have a specific retention time, such as 3.536 minutes in one study focusing on a liquid formulation analysis.

Future Research Directions and Translational Potential of Antimycin A4

Elucidating Unexpressed Biosynthetic Pathways for New Derivatives

Streptomyces species are known to possess numerous biosynthetic pathways for specialized metabolites, many of which remain unexpressed under standard laboratory conditions. This "silent" biochemical diversity represents a significant untapped resource for discovering novel natural products and derivatives . Research into Antimycin A4 is moving towards understanding and activating these silent pathways encoded within the Streptomyces genome. The discovery of the gene cluster encoding antimycin biosynthesis has facilitated progress in understanding its unusual biosynthetic pathway . Further elucidation of the regulatory mechanisms governing these unexpressed pathways, such as the role of the ClpXP protease in controlling the abundance of the σAntA regulator, is crucial . Activating these pathways could lead to the discovery of new antimycin derivatives with potentially improved or altered pharmacological properties .

Bioengineering for Improved Pharmacological Properties

There is considerable interest in bioengineering new antimycin analogues with enhanced pharmacological properties for therapeutic applications, including as antifungal agents and in cancer treatment . Significant progress has been made in a relatively short timeframe, largely driven by studies rooted in understanding antimycin biosynthesis . Bioengineering efforts aim to generate new derivatives with improved properties. For example, reconstituting antimycin biosynthesis in a versatile host like Escherichia coli offers a robust system for engineering increased production and generating novel analogues through combinatorial biosynthesis . Understanding the enzymatic machinery involved in antimycin biosynthesis is key to engineering efficient systems for producing analogues with improved pharmaceutical characteristics . Glycosylation, for instance, has been shown to impact the physicochemical properties, bioactivities, and toxicities of natural products, suggesting a potential avenue for modifying antimycin derivatives .

Exploring Synergistic Therapeutic Strategies

The potential for synergistic therapeutic strategies involving this compound and its derivatives is an active area of investigation. Given that some antimycin derivatives can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL independently of their effect on the respiratory chain, they hold potential for use alongside traditional apoptosis-inducing chemotherapeutics to overcome drug resistance in cancer cells . Over-production of Bcl-2/Bcl-xL proteins is a mechanism by which cancer cells acquire resistance to various chemotherapeutic agents . Combining antimycin derivatives with existing cancer therapies could offer a strategy to circumvent this resistance and enhance the killing of cancer cells . While the provided search results discuss synergistic strategies in the context of antimicrobial peptides and antibiotics or multi-synergistic chemotherapeutic drug assemblies, the principle of combining agents with complementary mechanisms is highly relevant to exploring the potential of this compound derivatives in combination therapies .

Deeper Understanding of ROS Regulation Systems in Disease States

Reactive Oxygen Species (ROS) play complex roles in cellular function, being involved in both signaling and pathological processes . Antimycin A is known to inhibit the mitochondrial electron transport chain, which can lead to the generation of ROS . A deeper understanding of how this compound and its derivatives interact with cellular ROS regulation systems, particularly in the context of disease states such as cancer, is crucial. Research has shown that Antimycin A can induce ROS production, which in turn can activate pathways leading to the degradation of proteins like c-Myc, a critical regulator in many cancers . This ROS-dependent pathway for growth inhibition appears to be particularly relevant in the presence of c-Myc, highlighting the intricate relationship between antimycin activity, ROS, and cellular responses in disease . Further investigation into the specific mechanisms by which this compound influences ROS levels and how these changes impact cellular signaling and disease progression is warranted .

Investigating Additional Biological Targets and Mechanisms

While the primary mode of action of antimycins is the inhibition of mitochondrial complex III, research has revealed additional biological targets and mechanisms . Notably, Antimycin A has been identified as a potent and selective inhibitor of mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL, acting through a mechanism independent of its effect on the respiratory chain . This interaction with Bcl-2 family proteins, which are often overexpressed in drug-resistant cancers, presents a significant area for further investigation . Exploring other potential interactions and pathways modulated by this compound could uncover new therapeutic opportunities and provide a more comprehensive understanding of its biological profile. Studies on related antimycin compounds have also explored inhibition of enzymes like ATP-citrate lyase, suggesting the potential for diverse targets within the antimycin class .

Advanced Ecological Impact Assessments and Sustainable Application Strategies

Antimycin A is currently used as a piscicide, primarily in fisheries management . However, its application raises ecological concerns due to its toxicity to aquatic organisms and potential persistence in the environment . Future research must focus on advanced ecological impact assessments specifically for this compound to fully understand its environmental fate, potential for bioaccumulation, and effects on non-target species . Developing sustainable application strategies is paramount. This includes exploring methods for targeted delivery, understanding degradation pathways in various environmental matrices, and investigating methods for neutralization or remediation to minimize off-target effects . The principles of ecological impact assessment and sustainable development are increasingly being integrated into the evaluation and deployment of substances that interact with the environment . This involves considering multi-criteria indicators and promoting responsible use and disposal practices .

Q & A

Q. How can researchers distinguish Antimycin A4 from other analogs (A1, A2, A3) in a mixture?

  • Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns. This compound has distinct retention times and mass-to-charge (m/z) ratios compared to A1-A3. For structural confirmation, use nuclear magnetic resonance (NMR) to analyze alkyl chain variations (e.g., A4 has a (CH2)3CH3 ester chain vs. A1’s (CH2)5CH3) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s dual role as an ETC inhibitor and apoptosis inducer?

  • Methodological Answer : Use genetic knockout models (e.g., Bcl-2/Bcl-xL-deficient cells) to decouple mitochondrial dysfunction from apoptotic signaling. Dose-response studies (1–100 nM) can clarify threshold effects: low doses may preferentially inhibit ETC, while higher doses engage Bcl-2 family proteins. Pair with caspase activity assays and mitochondrial membrane potential (ΔΨm) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.